molecular formula C23H25FN2O2 B7702959 N-cyclohexyl-1-(4-fluorobenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide

N-cyclohexyl-1-(4-fluorobenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide

Katalognummer B7702959
Molekulargewicht: 380.5 g/mol
InChI-Schlüssel: WEKMDVPIWBZBFO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-cyclohexyl-1-(4-fluorobenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide, also known as CFTRinh-172, is a small molecule inhibitor that has been widely used in scientific research to study the cystic fibrosis transmembrane conductance regulator (CFTR) channel.

Wirkmechanismus

N-cyclohexyl-1-(4-fluorobenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide inhibits CFTR channel activity by binding to a specific site on the channel protein. The exact mechanism of action is not fully understood, but it is thought to involve a conformational change in the channel protein that prevents the transport of chloride ions across the cell membrane. This compound is a reversible inhibitor, meaning that its effects can be reversed by removing the inhibitor from the system.
Biochemical and Physiological Effects:
This compound has been shown to inhibit CFTR channel activity in a dose-dependent manner, with higher concentrations leading to greater inhibition. In addition to its effects on chloride transport, this compound has also been shown to affect other cellular processes, such as the regulation of intracellular calcium levels and the activation of protein kinase A. This compound has been used to study the effects of CFTR modulation on a variety of physiological processes, including airway surface liquid regulation, intestinal fluid secretion, and sweat gland function.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of N-cyclohexyl-1-(4-fluorobenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide is its specificity for the CFTR channel, which allows researchers to selectively inhibit CFTR activity without affecting other ion channels or transporters. This compound is also a reversible inhibitor, which allows researchers to study the effects of CFTR modulation in a controlled manner. However, one limitation of this compound is its relatively low potency, which means that higher concentrations may be required to achieve complete inhibition of CFTR activity. Additionally, this compound has been shown to have off-target effects on other cellular processes, which may complicate data interpretation.

Zukünftige Richtungen

Future research on N-cyclohexyl-1-(4-fluorobenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide may focus on improving its potency and selectivity for the CFTR channel, as well as identifying new compounds that can modulate CFTR activity. This compound has also been used in combination with other drugs to enhance its therapeutic effects, such as in the treatment of cystic fibrosis. Further studies may also explore the potential use of this compound in other disease models, such as cancer and inflammatory bowel disease.

Synthesemethoden

N-cyclohexyl-1-(4-fluorobenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the condensation of 4-fluorobenzoyl chloride with cyclohexylamine to form the corresponding amide, which is then converted to the tetrahydroquinoline by reacting with cyclohexanone in the presence of acid. The final step involves the introduction of the carboxamide group using an appropriate reagent.

Wissenschaftliche Forschungsanwendungen

N-cyclohexyl-1-(4-fluorobenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide has been widely used in scientific research to study the CFTR channel, which is a transmembrane protein that regulates the transport of chloride ions across cell membranes. Mutations in the CFTR gene can lead to cystic fibrosis, a genetic disorder that affects the lungs, pancreas, and other organs. This compound has been used to study the function of CFTR channels in normal and diseased cells, as well as to identify new drugs that can modulate CFTR activity.

Eigenschaften

IUPAC Name

N-cyclohexyl-1-(4-fluorobenzoyl)-3,4-dihydro-2H-quinoline-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25FN2O2/c24-19-11-8-16(9-12-19)23(28)26-14-4-5-17-15-18(10-13-21(17)26)22(27)25-20-6-2-1-3-7-20/h8-13,15,20H,1-7,14H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEKMDVPIWBZBFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)C2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.